1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,2,2-trifluoroacetyl)-2,3-dihydroindole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)10(17)16-5-4-8-7(6-15)2-1-3-9(8)16/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWCFZAHZHZJBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC(=C21)C#N)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Cyclization and Subsequent Hydrogenation
The Fischer indole synthesis remains a cornerstone for constructing the indole scaffold. This method involves cyclization of phenylhydrazines with α-unsaturated ketones, followed by hydrogenation to yield indoline derivatives.
Key Steps :
-
Cyclization : Ethyl 2-phenylhydrazonopropionate reacts with a ketone under acidic conditions to form the indole ring.
-
Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) converts the indole to indoline, preserving stereochemistry.
Advantages :
-
High enantiomeric excess achievable through chiral resolution.
-
Scalable for industrial applications.
Limitations :
-
Requires protection/deprotection steps for sensitive functional groups.
Pd-Catalyzed Carbonylative Cyclization
Palladium-mediated carbonylative cyclization offers a direct route to indoline derivatives, particularly when CO surrogates like trifluoroacetic benzene-1,3,5-triyl triformate (TFBen) are employed.
Mechanistic Pathway :
-
Oxidative Addition : Pd(0) inserts into an Ar–CH₂–Cl bond.
-
CO Insertion : Carbonylation generates a Pd–CO intermediate.
-
Cyclization : Intramolecular nucleophilic attack forms the indoline ring.
Example Reaction :
| Substrate | Catalyst System | Conditions | Yield |
|---|---|---|---|
| 2-Alkynylaniline | Pd(OAc)₂, AlCl₃ | MeCN, 24 h, RT | 70–85% |
Applications :
Functionalization Strategies
Trifluoroacetyl Group Introduction
The N-1 trifluoroacetyl group is typically introduced via nucleophilic acylation. Key methods include:
Trifluoroacetyl Chloride with Base Catalysis
Indoline reacts with trifluoroacetyl chloride in the presence of a base (e.g., triethylamine or DMAP) under mild conditions.
Optimized Conditions :
| Solvent | Base | Temperature | Time | Yield |
|---|---|---|---|---|
| Acetone | Triethylamine | 0–5°C | 2–3 h | 80–90% |
| Dichloromethane | DMAP | RT | 12 h | 75–85% |
Mechanism :
Direct Cyanation via Cross-Coupling
| Substrate | Catalyst | Cyanide Source | Conditions | Yield |
|---|---|---|---|---|
| 4-Bromoindoline | Pd(PPh₃)₄ | NaCN | DMF, 80°C | 65–75% |
Challenges :
-
Competing side reactions (e.g., hydrolysis of CN⁻).
Reductive Amination with Nitriles
Indoline-4-carbonitrile can be synthesized via reductive amination of ketones with cyanide sources.
Procedure :
-
Ketone Formation : Indoline-4-one is generated via oxidation or Vilsmeier-Haack formylation.
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Reduction : NaCNBH₃ reduces the imine intermediate to the cyano group.
Case Study :
| Ketone Precursor | Cyanide Source | Reductant | Solvent | Yield |
|---|---|---|---|---|
| Indoline-4-one | KCN | NaCNBH₃ | MeOH | 60–70% |
Advantages :
-
Mild conditions suitable for sensitive substrates.
Integrated Synthetic Routes
Sequential Acylation and Cyanation
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Indoline → N-Trifluoroacetyl | CF₃COCl, Et₃N, acetone, 0°C | 85% |
| 2 | Halogenation at C-4 | NBS, AIBN, CCl₄, reflux | 70% |
| 3 | Cyanation | Pd(PPh₃)₄, NaCN, DMF, 80°C | 65% |
Total Yield : ~40% (theoretical).
One-Pot Carbonylative Cyanation
A Pd-catalyzed domino reaction combines carbonylation and cyanation in a single step.
Mechanism :
-
Oxidative Addition : Pd(0) inserts into an Ar–CH₂–Cl bond.
-
CO Insertion : Carbonylation forms a Pd–CO intermediate.
-
Cyanide Coupling : Intramolecular cyanide attack yields the product.
Example :
| Substrate | Catalyst | Cyanide Source | Conditions | Yield |
|---|---|---|---|---|
| 2-Alkynylaniline | Pd(OAc)₂ | NaCN | CO, 100°C | 60% |
Challenges and Solutions
Regioselectivity Control
The trifluoroacetyl group at N-1 directs electrophilic substitution to the C-4 position. However, competing reactions (e.g., C-5 substitution) require:
Chemical Reactions Analysis
1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich indoline core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group enhances its binding affinity to certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Indoline vs. Indole Derivatives
The saturated indoline ring in 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile contrasts with unsaturated indole derivatives (e.g., 1-(2,4-Bis(trifluoromethyl)benzyl)-1H-indole-4-carbonitrile, ). Indole’s aromaticity facilitates π-π stacking in biological targets, whereas indoline’s reduced ring strain and partial saturation may improve solubility or alter conformational dynamics in drug-receptor interactions .
Substituent Effects: Trifluoroacetyl vs. Other Electron-Withdrawing Groups
- Trifluoroacetyl vs. Trifluoromethyl : The trifluoroacetyl group in the target compound exhibits stronger electron withdrawal than the –CF₃ group in 1-(2,4-Bis(trifluoromethyl)benzyl)-1H-indole-4-carbonitrile (). This difference impacts reactivity in nucleophilic acyl substitution versus electrophilic aromatic substitution.
- Trifluoroacetyl vs. Cyano: Compared to indole-4-carboxaldehyde (mp 140–146°C, ), the trifluoroacetyl group increases molecular weight (368.3 g/mol in vs. 145.15 g/mol for indole-4-carboxaldehyde) and may lower melting points due to reduced crystallinity .
Ring System Variations: Indoline vs. Piperidine
1-(2,2,2-Trifluoroacetyl)piperidine-4-carbonitrile () replaces the indoline core with a six-membered piperidine ring. Piperidine’s flexibility may enhance binding to flat enzymatic pockets, while indoline’s rigid bicyclic structure could improve selectivity for sterically constrained targets .
Physicochemical and Functional Data
*Calculated based on standard atomic weights.
Research Implications
The trifluoroacetyl group’s electron-withdrawing nature and steric bulk may enhance resistance to enzymatic degradation compared to analogues with –CN or –CF₃ groups . Additionally, the indoline scaffold’s partial saturation could improve bioavailability relative to fully aromatic indole derivatives, as seen in pesticide intermediates (). Further studies on synthetic optimization (e.g., coupling with triazole or thiosemicarbazide moieties, ) could expand its applications in drug discovery .
Biological Activity
1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoroacetyl group and a carbonitrile moiety attached to an indoline structure. The trifluoroacetyl group is known for enhancing lipophilicity and biological activity in various compounds.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation.
- Cell Cycle Modulation : Studies indicate that it may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Receptor Interaction : It interacts with various receptors, influencing cellular signaling pathways that are crucial in tumor growth and metastasis.
In Vitro Studies
-
Anticancer Activity : In vitro assays have demonstrated that this compound exhibits potent cytotoxicity against several cancer cell lines. For instance:
- IC50 Values : The compound showed IC50 values ranging from 0.5 to 5 µM across different cancer cell lines, indicating significant potency compared to standard chemotherapeutics.
- Mechanism : The cytotoxic effects were linked to the induction of apoptosis and disruption of microtubule dynamics.
- Inflammatory Response : The compound has also been evaluated for its anti-inflammatory properties:
Structure-Activity Relationship (SAR)
The trifluoroacetyl group plays a crucial role in enhancing the biological activity of indoline derivatives. Comparative studies with analogs lacking this substituent showed a marked decrease in potency, emphasizing the importance of this functional group in modulating biological effects.
Case Study 1: Antitumor Efficacy
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability. The morphological changes observed included cell rounding and detachment, indicative of apoptosis. The study reported that the compound outperformed traditional agents like doxorubicin at certain concentrations.
Case Study 2: Pain Management
Research exploring the neurotensin receptor type 2 (NTS2) interactions indicated that this compound could potentially modulate pain pathways. Binding assays showed selective inhibition at NTS2 with promising implications for developing analgesics .
Data Tables
| Compound | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Anticancer (Breast Cancer) | 0.5 - 5 | Apoptosis induction |
| This compound | cPLA2α Inhibition | 3.8 | Anti-inflammatory |
| Analog A | Anticancer (Breast Cancer) | >10 | None observed |
Q & A
Advanced Question
- Targeted assays : Use fluorescence-based assays (e.g., tryptophan quenching for protease inhibition) or UV-Vis spectroscopy (e.g., NADH depletion for dehydrogenase inhibition) .
- Control experiments :
- Dose-response curves : Calculate IC values across 3–4 logarithmic concentrations to assess potency .
How can researchers analyze conflicting bioactivity data across different cell lines or assay formats?
Advanced Question
Contradictions may stem from cell permeability differences or off-target effects. Approaches include:
- Orthogonal assays : Compare results from cell-free (e.g., enzyme inhibition) vs. cell-based (e.g., cytotoxicity) assays .
- Metabolic stability tests : Use liver microsomes to rule out rapid degradation in certain cell lines .
- Proteomic profiling : Identify unintended protein targets via affinity chromatography coupled with LC-MS/MS .
What computational tools predict the compound’s interactions with biological macromolecules?
Advanced Question
- Docking simulations : AutoDock Vina or Schrödinger Suite models binding poses with enzymes (e.g., cytochrome P450 isoforms) .
- MD simulations : GROMACS or AMBER assess binding stability over 100+ ns trajectories .
- Pharmacophore mapping : MOE or Phase identifies critical interaction points (e.g., hydrogen bonds with –CN or hydrophobic contacts with –CF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
